molecular formula C13H12FNO B1357535 3-Fluoro-4-(4-methylphenoxy)aniline CAS No. 83660-65-5

3-Fluoro-4-(4-methylphenoxy)aniline

Cat. No. B1357535
CAS RN: 83660-65-5
M. Wt: 217.24 g/mol
InChI Key: DXBLZFBMEUKRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(4-methylphenoxy)aniline is a chemical compound with the molecular formula C13H12FNO and a molecular weight of 217.24 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(4-methylphenoxy)aniline consists of a fluorine atom attached to the third carbon of an aniline ring, and a methylphenoxy group attached to the fourth carbon .

Scientific Research Applications

Docking and QSAR Studies in c-Met Kinase Inhibition

Research has shown the use of 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA) derivatives in docking studies complexed with c-Met kinase to analyze molecular features contributing to high inhibitory activity. These studies used quantitative structure–activity relationship (QSAR) methods to predict biological activities of these inhibitors, focusing on steric, electrostatic, hydrophobic, and hydrogen bond-donor fields (Caballero et al., 2011).

Synthesis Processes

The compound has been synthesized through practical processes, such as the development of 3-chloro-4-(3-fluorobenzyloxy)aniline from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol. This synthesis emphasizes robustness, cost-effectiveness, and minimal waste, highlighting its potential for industrial production (Zhang Qingwen, 2011).

Development of Fluorine-Containing Compounds

Research on N-(Fluoro-3-methoxyacryloyl)anilines has explored their preparation and conversion to 3-fluoro-2(1H)-quinolinones under acidic conditions. This includes the study of how substituents on aniline affect the final heterocyclic product, indicating the compound's relevance in developing fluorine-containing pharmaceuticals and chemicals (Mävers & Schlosser, 1996).

Application in Pharmaceutical and Agrochemical Production

The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals, demonstrating its significant role in industrial applications. For instance, 4-fluorophenol, derived from 4-fluoro-aniline, is a key intermediate in the production of various pharmaceutical and agrochemical products (Mercier & Youmans, 1996).

Safety And Hazards

3-Fluoro-4-(4-methylphenoxy)aniline is intended for research use only and is not intended for diagnostic or therapeutic use . Safety data sheets suggest wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

3-fluoro-4-(4-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-9-2-5-11(6-3-9)16-13-7-4-10(15)8-12(13)14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBLZFBMEUKRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279970
Record name 3-Fluoro-4-(4-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(p-tolyloxy)aniline

CAS RN

83660-65-5
Record name 3-Fluoro-4-(4-methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83660-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(4-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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